molecular formula C11H13N3O B1455493 n-(5-Cyanopyridin-2-yl)pivalamide CAS No. 1045861-07-1

n-(5-Cyanopyridin-2-yl)pivalamide

Cat. No. B1455493
M. Wt: 203.24 g/mol
InChI Key: VKBUZEJNXFACJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Cyanopyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H13N3O . It is structurally similar to “N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide”, which has a molecular weight of 282.1 .


Molecular Structure Analysis

The molecular structure of “n-(5-Cyanopyridin-2-yl)pivalamide” can be represented by the SMILES string CC(C)(C)C(=O)NC1=CC(=CN=C1)C#N . This indicates that the compound contains a pivalamide group (CC©©C=O) and a 5-cyanopyridin-2-yl group (NC1=CC(=CN=C1)C#N).

Scientific Research Applications

Potent Correctors for Cystic Fibrosis Therapy

Research indicates that derivatives similar to "n-(5-Cyanopyridin-2-yl)pivalamide" have been investigated for their potential to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Specifically, certain compounds have shown significant activity as correctors, highlighting the relevance of this chemical class in the development of cystic fibrosis treatments (Yu et al., 2008).

Hydrolysis of Pivalamide Derivatives

Studies on pivalamide derivatives, including the hydrolysis of the pivalamido group in specific structures, have been conducted to afford corresponding amines. This research is significant in the synthesis and modification of chemical structures for further application in drug development and other fields (Bavetsias et al., 2004).

Nucleophilic Behavior and Antibacterial Evaluation

The nucleophilic behavior of certain triazinone derivatives has been explored, leading to the synthesis of compounds with potential antibacterial activity. This research demonstrates the utility of "n-(5-Cyanopyridin-2-yl)pivalamide" derivatives in the development of new antibacterial agents (Al-Romaizan, 2019).

Cytotoxic and Clastogenic Activities in Cancer Therapy

Derivatives have been studied for their cytotoxic and photo-enhanced cytotoxicity on tumor cells, indicating their potential as candidates for anticancer chemotherapy. The research suggests that the structural features of these compounds can significantly influence their biological activity, offering insights into the design of new anticancer drugs (Benchabane et al., 2009).

Metabolic Pathway Identification in Drug Development

The study on the metabolic pathways of specific kinase inhibitors reveals the importance of "n-(5-Cyanopyridin-2-yl)pivalamide" derivatives in understanding drug metabolism, which is crucial for the development of therapeutic agents with favorable pharmacokinetic profiles (Song et al., 2014).

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBUZEJNXFACJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5-Cyanopyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(5-Cyanopyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
n-(5-Cyanopyridin-2-yl)pivalamide
Reactant of Route 3
Reactant of Route 3
n-(5-Cyanopyridin-2-yl)pivalamide
Reactant of Route 4
Reactant of Route 4
n-(5-Cyanopyridin-2-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
n-(5-Cyanopyridin-2-yl)pivalamide
Reactant of Route 6
Reactant of Route 6
n-(5-Cyanopyridin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.